molecular formula C12H16BrFN2 B1464401 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine CAS No. 1250592-23-4

1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B1464401
CAS No.: 1250592-23-4
M. Wt: 287.17 g/mol
InChI Key: QHPJTCAQAMRJBW-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a bromofluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl chloride and piperidine.

    Reaction: The benzyl chloride derivative is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies. Typically, it may interact with receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromo-4-chlorophenyl)methyl]piperidin-3-amine
  • 1-[(3-Bromo-4-methylphenyl)methyl]piperidin-3-amine
  • 1-[(3-Bromo-4-phenylmethyl)phenyl]piperidin-3-amine

Uniqueness

1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c13-11-6-9(3-4-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJTCAQAMRJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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